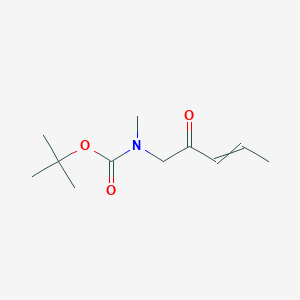
2-methyl-6-(1H-1,2,3-triazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(1H-1,2,3-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a 1H-1,2,3-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(1H-1,2,3-triazol-5-yl)pyridine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring. The reaction is usually carried out in an aqueous medium, which provides a high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of “click” chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-(1H-1,2,3-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Aplicaciones Científicas De Investigación
2-Methyl-6-(1H-1,2,3-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential as a bioactive molecule, with studies exploring its anticancer and antimicrobial activities.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-methyl-6-(1H-1,2,3-triazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique catalytic, photophysical, and biological properties. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to biological targets .
Comparación Con Compuestos Similares
- 2-(1H-1,2,3-Triazol-4-yl)pyridine
- 2-(1H-1,2,4-Triazol-3-yl)pyridine
- 2-(1H-1,2,4-Triazol-5-yl)pyridine
Comparison: 2-Methyl-6-(1H-1,2,3-triazol-5-yl)pyridine is unique due to the specific positioning of the triazole and methyl groups, which influence its chemical reactivity and binding properties. Compared to other triazole-pyridine derivatives, this compound may exhibit different coordination behavior with metals and distinct biological activities .
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
2-methyl-6-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C8H8N4/c1-6-3-2-4-7(10-6)8-5-9-12-11-8/h2-5H,1H3,(H,9,11,12) |
Clave InChI |
XNNSLZNPJNKJKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


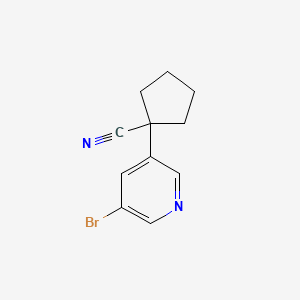
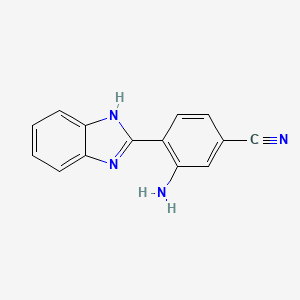
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)

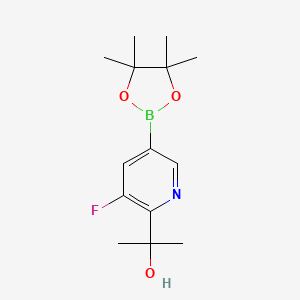


![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)


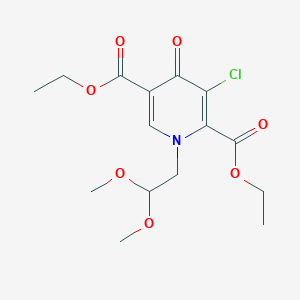
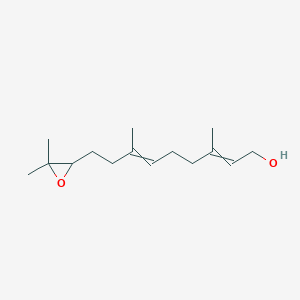
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
